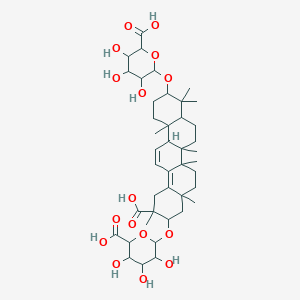
Glpsd
Description
Glpsd (referenced as "Loratadine USP Related Compound D" in ) is a pharmaceutical impurity with the CAS number 38089-93-8. It is structurally identified as 11-Hydroxy N-Methyl Dihydrodesloratadine, a degradation product or synthetic intermediate associated with loratadine, a widely used antihistamine. Supplied by GLP Pharma Standards, this compound is accompanied by comprehensive analytical documentation, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (HNMR), Mass Spectrometry (MASS), and Infrared Spectroscopy (IR) data . Under Good Laboratory Practice (GLP) guidelines, its identity, purity, and stability are rigorously characterized to ensure compliance with regulatory standards for pharmaceutical impurities .
Properties
CAS No. |
139163-13-6 |
|---|---|
Molecular Formula |
C42H62O16 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
6-[[11-carboxy-10-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)20-10-13-42(7)21(39(20,4)12-11-22(37)55-34-28(47)24(43)26(45)30(57-34)32(49)50)9-8-18-19-16-40(5,36(53)54)23(17-38(19,3)14-15-41(18,42)6)56-35-29(48)25(44)27(46)31(58-35)33(51)52/h8-9,20-31,34-35,43-48H,10-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
InChI Key |
ARPNYYIWKXHRTH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
Synonyms |
GLPSD glyyunnanprosapogenin D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Glpsd’s significance, a comparative analysis with structurally or functionally related compounds is essential. The following table summarizes key parameters, with references to analytical methodologies and regulatory frameworks outlined in the evidence:
Key Findings:
Structural Differentiation : this compound’s 11-hydroxy N-methyl group distinguishes it from desloratadine (carboxylic acid derivative) and loratadine N-oxide (oxidized tertiary amine). This structural variation impacts solubility and metabolic pathways .
Analytical Complexity : Unlike Compound B (N-oxide), which requires GC-MS for volatile analysis, this compound’s polar hydroxy group necessitates HPLC with UV/IR detection, aligning with GLP requirements for impurity profiling .
Stability Profiles : this compound exhibits superior stability compared to Compound C (3-hydroxy loratadine), which degrades at elevated temperatures. This underscores the need for controlled storage in pharmaceutical formulations .
Regulatory Implications : As a USP-recognized impurity, this compound’s thresholds are strictly defined (e.g., ≤0.15% per ICH guidelines), whereas Compound C lacks pharmacopeial recognition, requiring case-by-case risk assessment .
Research and Methodological Considerations
The evidence highlights critical practices for comparative studies:
- Data Reproducibility : Analytical methods for this compound must be validated per GLP principles, including system suitability testing and cross-lab verification .
- Literature Integration : Comparisons should reference prior studies on loratadine derivatives, emphasizing differences in toxicity profiles or synthetic routes .
- Limitations : Ambiguities in impurity identification (e.g., isomeric overlaps) may arise without orthogonal techniques like tandem MS or 2D-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


